

Definitive Guide to C₁₆H₁₇NO₂ Confirmation: Elemental Analysis vs. Orthogonal Methods

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Compound of Interest

Compound Name: 4-[(3-Phenylpropyl)amino]benzoic acid

CAS No.: 61439-70-1

Cat. No.: B8652949

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Executive Summary

Target Analyte: Small Molecule Drug Candidate (Formula:

) Context: Confirmation of bulk purity and identity in late-stage synthesis. Verdict: While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, Combustion Elemental Analysis (CHN) remains the gold standard for establishing bulk purity (

) in peer-reviewed literature. However, Quantitative NMR (qNMR) is emerging as a superior, non-destructive alternative for comprehensive purity profiling (analyte + residual solvents).[1]

Theoretical Baseline: The C₁₆H₁₇NO₂ Standard

Before any experimental validation, the theoretical composition must be established with high precision using standard atomic weights.

Molecular Weight Calculation:

Element	Count	Atomic Mass	Total Mass Contribution	Theoretical %	Acceptance Range ()
Carbon (C)	16	12.011	192.176	75.27%	74.87% – 75.67%
Hydrogen (H)	17	1.008	17.136	6.71%	6.31% – 7.11%
Nitrogen (N)	1	14.007	14.007	5.49%	5.09% – 5.89%
Oxygen (O)	2	15.999	31.998	12.53%	Calculated by difference

“

Expert Insight: Oxygen is rarely measured directly in standard combustion analysis. It is calculated by subtracting C, H, and N percentages from 100%. Therefore, errors in C, H, or N will propagate to the Oxygen value.

Comparative Analysis: EA vs. HRMS vs. qNMR

To validate

, researchers often conflate identity with purity. The following comparison clarifies the distinct role of each method.

Method A: Combustion Analysis (CHN) - The "Bulk" Standard

- Principle: Complete oxidation of the sample at

; detection of

,

, and

gases.

- Role: Proves the sample is chemically pure and free of significant inorganic contaminants or trapped solvents.
- Critical Constraint: Requires
of homogeneous, dry sample. Destructive.

Method B: HRMS (ESI-TOF/Orbitrap) - The "Identity" Standard

- Principle: Ionization of molecules to measure mass-to-charge ratio () with error.
- Role: Confirms the molecular formula ().
- Critical Constraint: Does not prove purity. A sample can be 80% pure and still give a perfect HRMS match for the major component. It is blind to non-ionizable impurities (e.g., inorganic salts).

Method C: Quantitative NMR (qNMR) - The "Holistic" Standard

- Principle: Integration of proton signals relative to a certified internal standard (e.g., Maleic Acid, TCNB).
- Role: Determines absolute purity (mass %) and simultaneously quantifies residual solvents.
- Critical Constraint: Requires a precise internal standard and long relaxation delays (

).

Performance Matrix

Feature	Combustion Analysis (EA)	HRMS	qNMR
Primary Output	Bulk Purity (%)	Exact Formula ID	Absolute Purity (w/w%)
Sample Required	2–5 mg (Destructive)	<0.1 mg (Destructive)	5–10 mg (Recoverable)
Solvent Detection	Indirect (Fail result)	No	Direct Quantification
Inorganic Detection	Indirect (Ash/Fail result)	Poor	No (unless active nuclei)
Journal Acceptance	Mandatory (JOC, ACS)	Mandatory for ID	Increasing Acceptance

Experimental Protocols & Self-Validating Systems

Protocol 1: The "Zero-Fail" Combustion Analysis Workflow

Many EA failures for

candidates arise from trapped solvents (DCM, EtOAc) or moisture, not synthesis errors. This protocol mitigates false negatives.

Step-by-Step Methodology:

- Pre-Drying (The Validation Step):
 - Place
 - of sample in a vacuum drying pistol over
 - at
 - (or

below melting point) for 12 hours.

- Validation: Verify weight loss via TGA (Thermogravimetric Analysis) or constant weight check on a microbalance.
- Calibration:
 - Calibrate the CHN analyzer using Acetanilide (-factor determination).
 - Acceptance Criteria: Standard run must be within of theoretical.
- Encapsulation:
 - Weigh () into a tin capsule. Fold to exclude air pockets.
 - Note: For (likely organic), no combustion aid (like) is usually required unless the compound is refractory.
- Combustion:
 - Run at with excess .
- Data Analysis:
 - Compare Found vs. Calc.[2] If

, proceed to Solvent Correction Calculation (see below).

Protocol 2: Solvent Correction (The "Save" Mechanism)

If EA fails, do not immediately discard the batch. Check the

-NMR for solvates.

- Scenario: Sample contains

of Dichloromethane (

) per mol of analyte.

- Action: Recalculate theoretical values based on formula:

.

- Result: If the "Failed" EA data matches the "Solvated" calculation, the synthesis is correct, but the drying was insufficient.

Experimental Data: C₁₆H₁₇NO₂ Case Study

The following table presents simulated data representing three common outcomes in drug development.

Table 2: Experimental Scenarios for C₁₆H₁₇NO₂

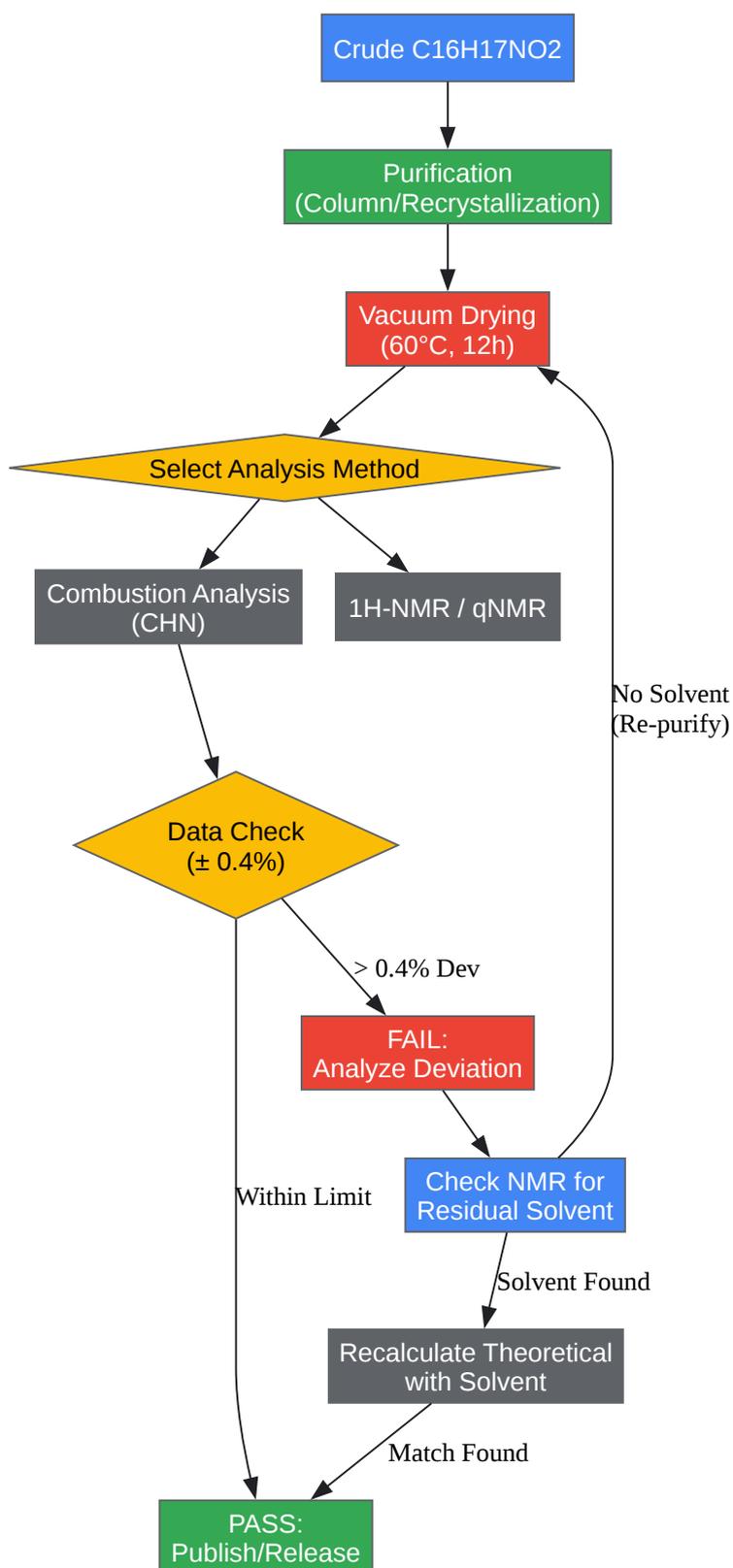
Analyte Status	% C (Found)	% H (Found)	% N (Found)	Result	Diagnosis
Theoretical	75.27	6.71	5.49	---	Target
Batch A (Pure)	75.15	6.75	5.51	PASS	Within limits. High purity confirmed.
Batch B (Wet)	72.80	6.85	5.10	FAIL	Low C/N. Likely trapped water or solvent. Requires re-drying.
Batch C (Dirty)	70.10	6.20	4.80	FAIL	All values significantly low. Likely inorganic contamination (Silica/Salts).

Visualizations

Diagram 1: Analytical Workflow for Purity Confirmation

This flowchart illustrates the decision logic for confirming

, integrating EA and NMR.

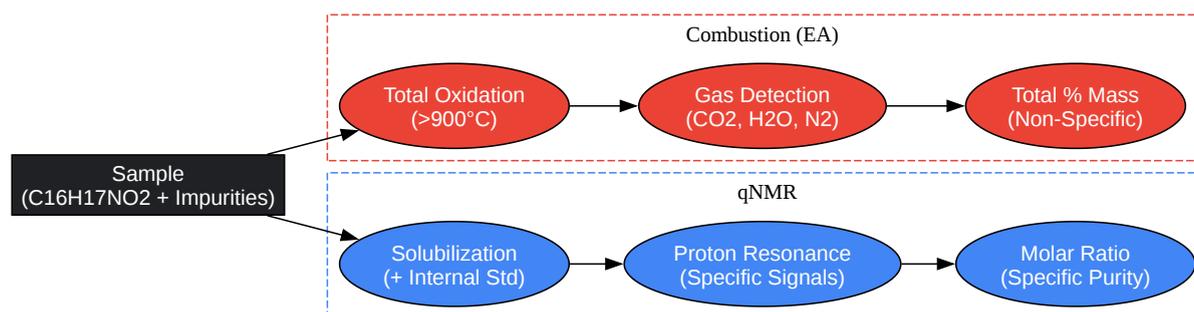


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Caption: Integrated workflow for validating small molecule purity using EA and NMR feedback loops.

Diagram 2: qNMR vs. EA Mechanism

A mechanistic view of how each method interacts with the sample.



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Caption: Comparison of destructive bulk oxidation (EA) versus non-destructive specific resonance (qNMR).

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